4-amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide 4-amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16401253
InChI: InChI=1S/C10H16N4OS/c1-2-12-9(15)7-8(11)13-10(16-7)14-5-3-4-6-14/h2-6,11H2,1H3,(H,12,15)
SMILES:
Molecular Formula: C10H16N4OS
Molecular Weight: 240.33 g/mol

4-amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC16401253

Molecular Formula: C10H16N4OS

Molecular Weight: 240.33 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C10H16N4OS
Molecular Weight 240.33 g/mol
IUPAC Name 4-amino-N-ethyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C10H16N4OS/c1-2-12-9(15)7-8(11)13-10(16-7)14-5-3-4-6-14/h2-6,11H2,1H3,(H,12,15)
Standard InChI Key KNVWEYITHXDGLG-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=C(N=C(S1)N2CCCC2)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a thiazole ring substituted at positions 2, 4, and 5 (Figure 1). The 2-position contains a pyrrolidin-1-yl group, while the 4-position bears an amino substituent. A carboxamide functional group at the 5-position completes the structure, with the N-ethyl group providing hydrophobic character .

Table 1: Key molecular descriptors

PropertyValue
Molecular FormulaC₁₀H₁₆N₄OS
Molecular Weight240.33 g/mol
SMILESCCNC(=O)c1sc(N2CCCC2)nc1N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Spectroscopic Signatures

Though experimental spectra are unavailable, computational predictions suggest characteristic features:

  • IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch), ~3350 cm⁻¹ (N-H stretch)

  • NMR: Expected singlet for thiazole C-H proton (δ 7.2–7.8 ppm), multiplet for pyrrolidine protons (δ 1.5–3.5 ppm)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three components:

  • Thiazole core

  • Pyrrolidine substituent

  • Ethyl carboxamide side chain

A plausible route involves Hantzsch thiazole synthesis, utilizing α-bromoketones and thiourea derivatives .

Proposed Synthesis

Step 1: Formation of 5-carboxamide intermediate
Ethyl isocyanate reacts with 2-aminothiazole precursor under nucleophilic acyl substitution conditions .

ChallengeResolution
Regioselectivity at C2Directed metalation strategies
Carboxamide stabilityLow-temperature coupling

Physicochemical Profiling

Solubility and Partitioning

  • Calculated logP: 1.16 (XLOGP3) indicates moderate lipophilicity

  • Aqueous solubility: Predicted 0.33 mg/mL (Ali model) , suggesting formulation challenges

Biological Evaluation and Mechanism

Target Prediction

Docking studies using analogous 5-aminothiazoles suggest potential interaction with:

  • Prolyl oligopeptidase (POP): Ki ~50 nM in similar compounds

  • GABA receptors: Modulated by thiazole carboxamides

Table 3: Comparative bioactivity data

CompoundPOP Inhibition (Ki)
Target moleculeNot tested
5-Amino-2-pyrrolidinylthiazole47 nM

ADMET Profiling

  • BBB permeability: Predicted low (logBB < -1)

  • CYP inhibition: Unlikely (0 alerts in screening)

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